![molecular formula C20H23N5O3 B3011042 6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878727-92-5](/img/structure/B3011042.png)
6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Host for Anions
Imidazole containing bisphenol, similar in structure to 6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, has been studied for its potential as a versatile host for anions. This compound and its salts with various acids demonstrate strong intramolecular hydrogen bonds and electrostatic interactions, suggesting its use in anion encapsulation and sensor applications (Nath & Baruah, 2012).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide organic frameworks, closely related to the structure , have been shown to exhibit luminescence sensing capabilities. These complexes are sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors for specific chemicals (Shi, Zhong, Guo, & Li, 2015).
Photochromic Properties
Research on dimethylthiophen-3-yl)imidazoles, which are structurally similar, indicates their potential in photochromic applications. These compounds demonstrate photochromism upon irradiation, which could be explored for developing light-responsive materials (Bai, Han, Wang, & Meng, 2010).
N-Heterocyclic Carbene Precursors
Compounds with imidazolidine dione skeletons, akin to the compound , are of interest as potential N-heterocyclic carbene precursors. These compounds demonstrate interesting reactivity and structural properties due to their extended π-frameworks, which could have implications in the development of new N-heterocyclic carbenes (Hobbs, Forster, Borau-Garcia, Knapp, Tuononen, & Roesler, 2010).
Chemosensor Development
Imidazole derivatives have been explored for their potential as chemosensors. For example, a study on a compound with a nitro group in the imidazole derivative showed that it could act as a sensor for amines, indicating the potential of similar compounds in sensor technology (Afandi, Purwono, & Haryadi, 2020).
Electroluminescent Applications
New low-molecular weight compounds, including some with imidazole structures, have been synthesized and tested for potential applications in organic light-emitting devices. These compounds have shown promising photophysical properties and could be applied in color electroluminescent structures (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Propiedades
IUPAC Name |
6-(2,5-dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-7-13(2)15(10-12)25-14(3)11-24-16-17(21-19(24)25)22(4)20(27)23(18(16)26)8-9-28-5/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLIIVYYQCQLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

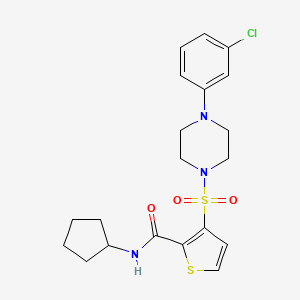
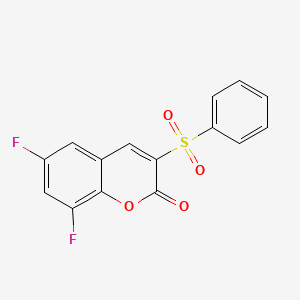
![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)
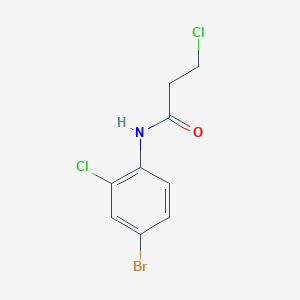
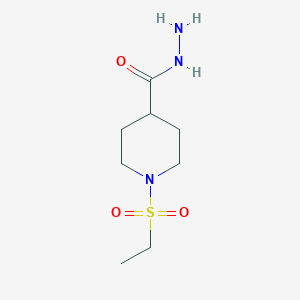
![N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3010968.png)
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)
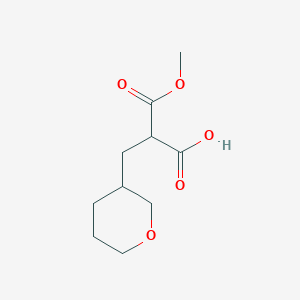
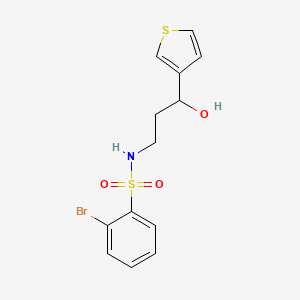
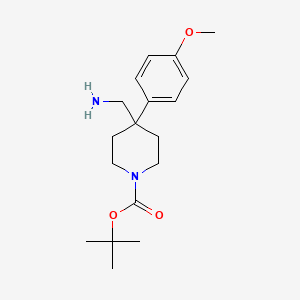

![methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3010979.png)